molecular formula C14H28N2O2 B15046007 tert-butyl N-{3-[(2R,3R)-3-methylpiperidin-2-yl]propyl}carbamate

tert-butyl N-{3-[(2R,3R)-3-methylpiperidin-2-yl]propyl}carbamate

Cat. No.: B15046007
M. Wt: 256.38 g/mol
InChI Key: YDYPRFSNOQAQDG-VXGBXAGGSA-N
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Description

tert-Butyl N-{3-[(2R,3R)-3-methylpiperidin-2-yl]propyl}carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a piperidine ring, and a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{3-[(2R,3R)-3-methylpiperidin-2-yl]propyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method involves the use of tert-butyl carbamate and (2R,3R)-3-methylpiperidine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, alcohols, and thiols.

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl N-{3-[(2R,3R)-3-methylpiperidin-2-yl]propyl}carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-{3-[(2R,3R)-3-methylpiperidin-2-yl]propyl}carbamate is unique due to its specific structural features, including the presence of a methyl-substituted piperidine ring and a propyl linker. These structural elements contribute to its distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C14H28N2O2

Molecular Weight

256.38 g/mol

IUPAC Name

tert-butyl N-[3-[(2R,3R)-3-methylpiperidin-2-yl]propyl]carbamate

InChI

InChI=1S/C14H28N2O2/c1-11-7-5-9-15-12(11)8-6-10-16-13(17)18-14(2,3)4/h11-12,15H,5-10H2,1-4H3,(H,16,17)/t11-,12-/m1/s1

InChI Key

YDYPRFSNOQAQDG-VXGBXAGGSA-N

Isomeric SMILES

C[C@@H]1CCCN[C@@H]1CCCNC(=O)OC(C)(C)C

Canonical SMILES

CC1CCCNC1CCCNC(=O)OC(C)(C)C

Origin of Product

United States

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